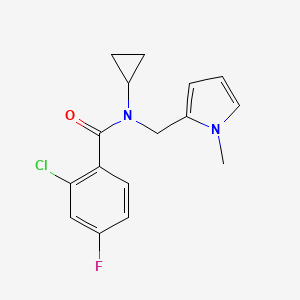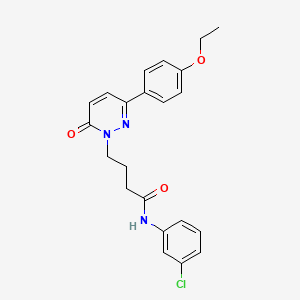
1-((5-Methylthiophen-2-yl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((5-Methylthiophen-2-yl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine is a complex organic compound characterized by the presence of both thiophene and pyrrolidine rings, each substituted with sulfonyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Methylthiophen-2-yl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene and pyrrolidine precursors, followed by sulfonylation reactions.
-
Thiophene Precursor Preparation:
Starting Material: 5-Methylthiophene
Reaction: Sulfonylation using sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Conditions: Typically carried out at room temperature or slightly elevated temperatures.
-
Pyrrolidine Precursor Preparation:
Starting Material: Pyrrolidine
Reaction: Sulfonylation using phenylsulfonyl chloride.
Conditions: Similar to the thiophene sulfonylation, often under mild conditions.
-
Coupling Reaction:
Reaction: The final step involves coupling the sulfonylated thiophene and pyrrolidine intermediates.
Conditions: This can be achieved through various coupling reactions, such as using a palladium catalyst under inert atmosphere conditions.
Industrial Production Methods: Industrial production of this compound would likely scale up the laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Products: Oxidation of the thiophene ring can lead to sulfoxides or sulfones.
-
Reduction:
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Products: Reduction of the sulfonyl groups can yield thiols or sulfides.
-
Substitution:
Reagents: Nucleophiles like amines or alcohols.
Products: Substitution reactions can introduce various functional groups onto the thiophene or pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: Typically performed under acidic or neutral conditions.
Reduction: Often carried out in anhydrous solvents under inert atmosphere.
Substitution: Conditions vary depending on the nucleophile, but generally involve mild to moderate temperatures.
科学研究应用
1-((5-Methylthiophen-2-yl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine has diverse applications across several scientific disciplines:
-
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
-
Biology:
- Potential use in the development of bioactive molecules.
- Studied for its interactions with biological macromolecules.
-
Medicine:
- Investigated for its potential therapeutic properties.
- May serve as a lead compound in drug discovery.
-
Industry:
- Utilized in the production of specialty chemicals.
- Possible applications in materials science for the development of novel polymers.
作用机制
The mechanism by which 1-((5-Methylthiophen-2-yl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine exerts its effects is largely dependent on its interaction with molecular targets. The sulfonyl groups are known to participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity to proteins or enzymes. The thiophene and pyrrolidine rings provide structural rigidity and electronic properties that can modulate its activity.
Molecular Targets and Pathways:
Enzymes: May inhibit or activate specific enzymes by binding to their active sites.
Receptors: Potential to interact with cell surface receptors, influencing signal transduction pathways.
DNA/RNA: Could intercalate with nucleic acids, affecting gene expression.
相似化合物的比较
1-((5-Methylthiophen-2-yl)sulfonyl)pyrrolidine: Lacks the phenylsulfonyl group, which may alter its chemical reactivity and biological activity.
3-(Phenylsulfonyl)pyrrolidine: Does not contain the thiophene ring, potentially affecting its electronic properties and applications.
Uniqueness: 1-((5-Methylthiophen-2-yl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine stands out due to the presence of both thiophene and pyrrolidine rings, each with sulfonyl substitutions. This unique combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.
属性
IUPAC Name |
3-(benzenesulfonyl)-1-(5-methylthiophen-2-yl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S3/c1-12-7-8-15(21-12)23(19,20)16-10-9-14(11-16)22(17,18)13-5-3-2-4-6-13/h2-8,14H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXPIBPINODURN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(Chloromethyl)-3-[(2,5-difluorophenyl)methyl]bicyclo[1.1.1]pentane](/img/structure/B2750267.png)


![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-3-methoxybenzamide](/img/structure/B2750272.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/new.no-structure.jpg)
![1-{4-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2750277.png)
![3-[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B2750278.png)

![2-[1-(Cyclopent-3-ene-1-carbonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2750280.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B2750282.png)
![3-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2750283.png)
![1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[(5-ethylthiophen-2-yl)sulfonyl]piperazine](/img/structure/B2750284.png)
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2750286.png)
![2-[(E)-{2-[6-(1H-IMIDAZOL-1-YL)PYRIDAZIN-3-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL](/img/structure/B2750288.png)
